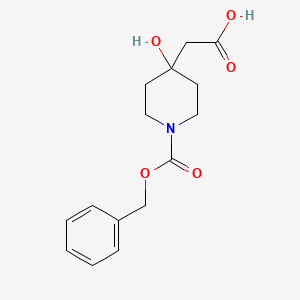
2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid, also known as HPPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPPA is a derivative of piperidine and has a phenyl group attached to it, which makes it a unique compound with interesting properties.
作用機序
The mechanism of action of 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
生化学的および生理学的効果
2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid has been shown to be well-tolerated and safe in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
One of the main advantages of 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation in animal models. 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid. One area of research could be to further investigate the mechanism of action of 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid, particularly its effects on neurotransmitters such as dopamine and serotonin. Another area of research could be to explore the potential use of 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid in the treatment of other neurodegenerative diseases such as Huntington's disease. Finally, further research could be conducted to optimize the synthesis of 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid and improve its solubility in water, which could expand its potential applications in various fields of science.
合成法
The synthesis of 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid involves a multistep reaction that starts with the reaction of 4-hydroxypiperidine with benzyl chloroformate to form 4-(benzyloxycarbonyl)piperidine. This intermediate is then reacted with phenylmagnesium bromide to yield 4-(phenylmagnesium)benzyloxycarbonylpiperidine. Finally, the compound is hydrolyzed with hydrochloric acid to obtain 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid in its pure form.
科学的研究の応用
2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid is in the field of drug discovery. 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new painkillers and anti-inflammatory drugs. 2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(4-hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-13(18)10-15(20)6-8-16(9-7-15)14(19)21-11-12-4-2-1-3-5-12/h1-5,20H,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKDAZVENBFMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC(=O)O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2625498.png)
![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625503.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2625504.png)
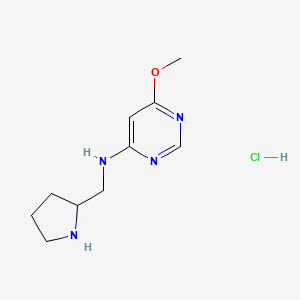
![5-[(4-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2625507.png)
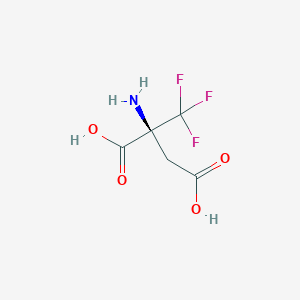
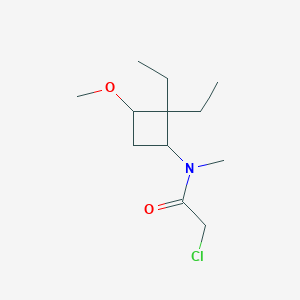
![5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2625511.png)
![N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2625512.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)
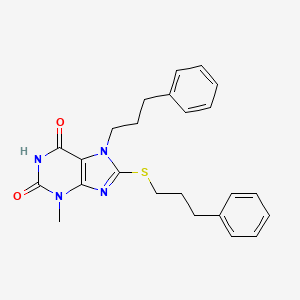
![1-(2-Fluorophenyl)-3-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2625519.png)